![molecular formula C23H27N3O4 B2720550 N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574626-72-4](/img/structure/B2720550.png)

N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . Quinazolinones, oxidized quinazolines, are promising compounds with a wide range of biological activities . In the pharmaceutical field, quinazolinones are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. For instance, an efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines in excellent yields . This method offers high atom-economy, mild reaction conditions, and simple operation .Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be quite diverse, depending on the substituents and their positions on the cyclic compounds . The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, quinazolinones can be nitrated in position 6, but when an ortho-directing substituent is present at the 7-position, an 8-nitrated product is also obtained .Scientific Research Applications

Synthesis and Biological Activity

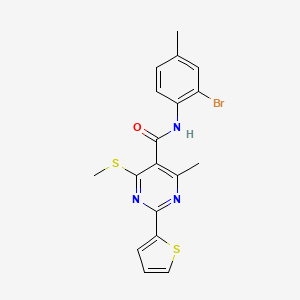

Compounds structurally related to N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide have been synthesized and evaluated for their biological activities, including anticancer and antitumor activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines, with some compounds demonstrating significant in vivo efficacy against tumors in mouse models (Deady et al., 2003). Similarly, pyrido[2,1-b]quinazolinecarboxamide derivatives have been investigated for their potential as platelet activating factor antagonists, highlighting their significance in addressing thrombotic diseases (Tilley et al., 1988).

Antitumor Evaluation

Novel synthesis routes have led to the creation of compounds with potential antitumor properties. Research on N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines and N-aryl-pyrazolo[1,5-a]quinazolines, for example, has revealed dose-dependent cytotoxic activities against liver and breast cancer cells, highlighting the therapeutic potential of these molecules (El-Naggar et al., 2018).

Synthesis Techniques

Efficient synthesis methods have been developed for quinazoline derivatives, which are crucial intermediates in the production of several recently developed drugs. These methods have improved yields and product purity, making the synthesis process more effective for pharmaceutical applications (Őrfi et al., 2004).

Antiallergy Agents

Quinazoline derivatives have also been explored for their antiallergy properties. Substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, for example, have been prepared and evaluated as antiallergy agents, with several analogues demonstrating oral activity superior to existing treatments (Schwender et al., 1979).

Mechanism of Action

Future Directions

New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various cancers . The future of quinazoline derivatives in drug discovery looks promising, with continuous interest in this moiety due to their stability and relatively easy methods for preparation .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-4-25-18-13-15(8-10-17(18)23(28)26-12-6-5-7-21(25)26)22(27)24-16-9-11-19(29-2)20(14-16)30-3/h8-11,13-14,21H,4-7,12H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZQOGSEXUCNRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2720469.png)

![3-[2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B2720475.png)

![4-[(3,4-Dimethylphenyl)sulfonyl]piperazinyl piperidyl ketone](/img/structure/B2720479.png)

![N-benzyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720480.png)

![2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2720481.png)

![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)